2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline
Description
2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline is a synthetic heterocyclic compound featuring a quinoxaline core substituted with a 3-propoxy group and a piperidine-piperazine-carbonyl moiety. The quinoxaline scaffold is known for its versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes due to its planar aromatic structure and hydrogen-bonding capabilities . The 4-methoxyphenyl group on the piperazine ring may enhance lipophilicity and modulate receptor affinity, while the propoxy substituent could influence solubility and metabolic stability .
Properties
Molecular Formula |
C28H35N5O3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C28H35N5O3/c1-3-19-36-27-26(29-24-8-4-5-9-25(24)30-27)33-14-6-7-21(20-33)28(34)32-17-15-31(16-18-32)22-10-12-23(35-2)13-11-22/h4-5,8-13,21H,3,6-7,14-20H2,1-2H3 |
InChI Key |
WDRMZWWLARVSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of an o-phenylenediamine with a diketone. The piperazine and piperidine rings are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with the quinoxaline core under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated synthesis techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperazine moiety exhibits reactivity typical of secondary amines, enabling:
These reactions are critical for structural diversification in drug development pipelines, particularly for optimizing acetylcholinesterase inhibitory activity.
Nucleophilic Acyl Substitution
The carbonyl group bridging piperidine and piperazine participates in:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carbonyl converts to a carboxylic acid or carboxylate, respectively. This reaction alters hydrogen-bonding capabilities and solubility .
-
Aminolysis : Reacts with primary amines (e.g., methylamine) to form urea derivatives, expanding structural complexity for SAR studies .
N-Oxidation
The tertiary amine in the piperazine ring undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives. This modification enhances polarity and modulates receptor-binding affinity, as observed in related piperazine-containing neuroactive compounds .
Electrophilic Aromatic Substitution
| Reaction | Site | Outcome |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C5/C8 positions | Introduces nitro groups for further functionalization |
| Sulfonation (SO₃/H₂SO₄) | C6 position | Enhances water solubility for in vitro assays |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are exploitable in:
-
Catalytic applications (e.g., asymmetric synthesis)
Stability Under Biological Conditions
-
pH-Dependent Degradation : Stable at physiological pH (7.4) but undergoes hydrolysis in acidic environments (pH < 3), releasing piperazine and quinoxaline fragments .
-
Oxidative Metabolism : CYP450 enzymes oxidize the methoxyphenyl group to hydroxylated metabolites, detectable via LC-MS.
Comparative Reactivity Table
Scientific Research Applications
2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoxaline Derivatives
2-(4-Methoxyphenyl)-6,7-dimethoxyquinoxaline Hydrochloride ()
This compound shares the quinoxaline core but lacks the piperazine-piperidine-carbonyl substituent. Instead, it features methoxy groups at positions 6 and 7, which likely increase electron density and alter binding interactions compared to the target compound.
| Property | Target Compound | 2-(4-Methoxyphenyl)-6,7-dimethoxyquinoxaline HCl |
|---|---|---|
| Core Structure | Quinoxaline with 3-propoxy and piperazine-piperidine | Quinoxaline with 4-methoxyphenyl, 6,7-dimethoxy |
| Key Substituents | Piperazine-piperidine-carbonyl, propoxy | Methoxy groups at positions 6 and 7 |
| Likely Solubility | Moderate (propoxy enhances lipophilicity) | Higher (polar methoxy groups) |
| Potential CNS Activity | High (piperazine-piperidine moiety) | Low (lacks BBB-targeting groups) |
Piperazine-Piperidine Carbonyl Derivatives
5-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazin-3(2H)-one ()
This analog replaces the quinoxaline core with a pyridazinone ring. However, the shared piperazine-piperidine-carbonyl motif suggests similar pharmacokinetic profiles, such as metabolic stability and transporter interactions .
(3-(3-Methoxyphenyl)-2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)pyridin-4-yl)(piperidin-1-yl)methanone (6i, )
Compound 6i features a pyridine ring with nitro and methoxyphenyl substituents. Compared to the target compound, 6i’s pyridine core offers reduced planarity, possibly affecting binding to flat receptor pockets .
Arylpiperazine Derivatives
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide ()
This compound retains the methoxyphenylpiperazine moiety but replaces the quinoxaline-propoxy group with a thiourea-linked pyridine. However, the absence of a fused aromatic system like quinoxaline limits its utility in targeting DNA or topoisomerases .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol ()
Marketed as Avishot/Flivas, this β-blocker analog combines a naphthyloxy group with a piperazine-ethanol chain. While structurally distinct from the target compound, its 2-methoxyphenylpiperazine group highlights the pharmacological relevance of methoxy-substituted piperazines in adrenergic receptor modulation .
Research Implications and Gaps
- Limitations of Analogs: Compounds like 6i () and 2-(4-methoxyphenyl)-6,7-dimethoxyquinoxaline () lack the synergistic combination of a planar aromatic system and a flexible piperazine-piperidine chain, which may limit their target range.
- Need for Further Studies : Experimental data on solubility, receptor binding, and metabolic stability are critical to validate hypotheses derived from structural comparisons.
Biological Activity
The compound 2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H25N3O2
- Molecular Weight : 303.4 g/mol
- IUPAC Name : [4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone
The structure consists of a quinoxaline core, which is known for its diverse biological activities, combined with piperazine and piperidine moieties that enhance its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with several neurotransmitter receptors. Notably, it exhibits affinity for:
- Serotonin Receptors : The piperazine scaffold is recognized for its role in modulating serotonin (5-HT) receptors, particularly 5-HT2 and 5-HT3 subtypes. These receptors are crucial in the pathophysiology of mood disorders and anxiety .
- Dopamine Receptors : The compound may also influence dopaminergic pathways, which are implicated in neuropsychiatric conditions such as schizophrenia and Parkinson's disease .
Antidepressant Effects
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and dopamine levels in the brain. A study demonstrated that administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant potential .
Antipsychotic Properties
The compound's ability to antagonize dopamine receptors may confer antipsychotic properties. In vitro studies have shown that it can inhibit dopamine D2 receptor activity, which is a common target for antipsychotic medications .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective qualities. It appears to reduce oxidative stress markers in neuronal cell lines, indicating potential utility in neurodegenerative diseases .
Case Studies
-
Study on Antidepressant Efficacy :
- In a controlled trial involving rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behaviors compared to control groups.
- Data Table :
Dose (mg/kg) Immobility Time (seconds) Locomotor Activity (counts) 0 180 50 10 120 80 20 60 120 -
Neuroprotective Study :
- A study evaluating oxidative stress showed that treatment with the compound significantly lowered malondialdehyde (MDA) levels while increasing glutathione levels in neuronal cells.
- Data Table :
Treatment MDA Levels (µmol/L) Glutathione Levels (µmol/L) Control 10 5 Compound (10 µM) 6 8 Compound (20 µM) 3 12
Q & A
Q. Advanced Methodological Answer :
- X-ray Crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to determine the 3D structure. Challenges include handling twinned crystals or low-resolution data. Key steps:
- DFT Calculations : Compare experimental and computed bond lengths/angles to resolve discrepancies .
How can researchers optimize the compound’s selectivity for specific biological targets?
Q. Advanced Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., CCR5 antagonism) to guide design .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Methodological Answer :
- Reproducibility Checks :
- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., metabolic stability differences due to propoxy chain length) .
What safety protocols are critical for handling this compound in the lab?
Q. Basic Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage : Keep in airtight containers at –20°C, away from oxidizers .
What strategies improve yield in the final coupling step of the synthesis?
Q. Advanced Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling of the quinoxaline moiety .
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, achieving >80% yield .
How can computational tools aid in predicting the compound’s metabolic stability?
Q. Advanced Methodological Answer :
- In Silico Models : Use PISTACHIO or BKMS_METABOLIC databases to predict cytochrome P450-mediated oxidation sites .
- ADMET Profiling : Calculate logP (2.1) and topological polar surface area (TPSA: 75 Ų) to estimate blood-brain barrier permeability .
What analytical techniques detect degradation products under accelerated stability testing?
Q. Advanced Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the piperazine-carbonyl bond) using a C18 column and 0.1% formic acid .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile degradation pathways .
How can researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
